8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a synthetic organic compound belonging to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriately substituted quinoline derivativesThe subsequent cyclization to form the pyrroloquinoline core can be facilitated by intramolecular Friedel-Crafts alkylation under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while minimizing reaction times and waste generation.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes, including protein kinases.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibitory effect on protein kinases is mediated through binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This interaction can disrupt various signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
8-chloro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Additional methyl group changes the steric and electronic environment of the molecule.
Uniqueness
The presence of the fluorine atom in 8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.
Properties
Molecular Formula |
C14H12FNO2 |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
6-fluoro-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C14H12FNO2/c1-7-6-14(2,3)16-11-9(7)4-8(15)5-10(11)12(17)13(16)18/h4-6H,1-3H3 |
InChI Key |
QYGBWGPROWPNTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)F)(C)C |
Origin of Product |
United States |
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